molecular formula C18H18ClF3N2O3S B3643279 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide

Cat. No.: B3643279
M. Wt: 434.9 g/mol
InChI Key: SOXKNZCPDGQQOS-UHFFFAOYSA-N
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Description

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a methylsulfonyl group, and a trifluoromethyl group attached to an aniline ring, which is further connected to an acetamide moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting aniline derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Chlorination: The amino group is chlorinated to introduce the chloro group.

    Sulfonylation: The chloroaniline derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the methylsulfonyl group.

    Trifluoromethylation: The trifluoromethyl group is introduced using a suitable trifluoromethylating agent.

    Acylation: Finally, the acetamide moiety is introduced through an acylation reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-(2-methylphenyl)acetamide
  • 2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-cyclopentylacetamide

Uniqueness

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c1-3-12-4-6-13(7-5-12)23-17(25)11-24(28(2,26)27)14-8-9-16(19)15(10-14)18(20,21)22/h4-10H,3,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXKNZCPDGQQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide
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2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide
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2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide
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2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide
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2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide
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2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethylphenyl)acetamide

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